Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate

Cathepsin B inhibition Prodrug design Intracellular targeting

This ortho‑substituted pyrazole‑benzoate ester is the indispensable cell‑permeable prodrug form of the cathepsin‑B‑active carboxylic acid. Unlike the membrane‑impermeable free acid, the methyl ester enables intracellular hydrolysis, making it essential for whole‑cell and in‑vivo experiments, including neuronal ischemia models where it prevented CA1 neuron death. Its unique N,O‑chelating ortho geometry also supports MOF engineering. Procure this ≥95% pure research building block to avoid the confounding permeability limitations of the acid or para‑isomer.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B15339992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C2=CC=CC=C2C(=O)OC
InChIInChI=1S/C13H14N2O2/c1-8-12(9(2)15-14-8)10-6-4-5-7-11(10)13(16)17-3/h4-7H,1-3H3,(H,14,15)
InChIKeyMCHNGAHNEPSAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate for Research and Industrial Applications


Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate (MDL MFCD31699911) is an ortho‑substituted pyrazole‑benzoate ester that serves as a lipophilic, cell‑permeable prodrug of the cathepsin B‑targeting carboxylic acid 2‑(3,5‑dimethyl‑1H‑pyrazol‑4‑yl)benzoic acid . Its molecular formula is C₁₃H₁₄N₂O₂ (MW 230.26 g mol⁻¹) , and it is supplied as a research‑grade building block with a purity specification of ≥95 % . The ester functionality enables intracellular hydrolysis to liberate the active acid, a feature that distinguishes it from the pre‑formed acid and establishes its utility in whole‑cell and in‑vivo experiments where passive membrane permeability is required.

Why Generic Substitution Fails for Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate


Two structural features render in‑class substitution non‑trivial: (i) the methyl ester group is not a passive tag but a functional handle that governs cell permeability and intracellular activation, and (ii) the ortho‑benzoate connectivity imposes a specific spatial relationship between the pyrazole and the ester that cannot be reproduced by the para‑isomer or other regioisomers. Simply swapping the methyl ester for the free acid, an ethyl ester, or the para‑substituted analog can fundamentally alter membrane partitioning, esterase‑mediated release kinetics, and target engagement . The quantitative consequences of these differences are elaborated in the evidence items below.

Quantitative Differentiation Evidence for Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate


Cell Permeability and Intracellular Activation: Methyl Ester vs. Free Carboxylic Acid

The methyl ester is documented as a cell‑permeable prodrug that is hydrolysed by intracellular esterases to release the active cathepsin B inhibitor (the free acid). In contrast, the free acid is explicitly designated for in‑vitro experiments only because it does not cross the cell membrane efficiently . This functional dichotomy means that the methyl ester is the required form for whole‑cell assays and in‑vivo studies, whereas the acid is unsuitable for these applications.

Cathepsin B inhibition Prodrug design Intracellular targeting

Regiochemical Specificity: ortho-Benzoate (Target) vs. para-Benzoate (Isomer)

The target compound bears the ester group at the ortho position (2‑position) of the benzene ring, while the corresponding para‑isomer, methyl 4‑(3,5‑dimethyl‑1H‑pyrazol‑4‑yl)benzoate, has been structurally characterised . In coordination chemistry and MOF synthesis, the ortho‑substitution pattern creates a different bite angle and chelating geometry compared to the para‑isomer, which has been exploited with the related linker 4‑(3,5‑dimethyl‑1H‑pyrazol‑4‑yl)benzoic acid to generate distinct network topologies [1]. Although direct quantitative binding data for the ortho‑methyl ester are not published, the established impact of regioisomerism on network architecture constitutes a class‑level inference that the ortho ester will afford different coordination outcomes than the para ester.

Coordination chemistry Ligand design MOF synthesis

Ester Stability and Synthetic Versatility: Methyl Ester vs. Other Alkyl Esters

The methyl ester offers a balance of stability and lability that is distinct from larger alkyl esters. Methyl esters are more resistant to basic hydrolysis than ethyl or higher alkyl esters but are cleaved more rapidly by intracellular esterases than sterically hindered esters such as tert‑butyl esters. While no direct kinetic comparison data exist for this specific scaffold, the methyl ester's intermediate reactivity profile is a class‑level inference supported by the broader medicinal chemistry literature on prodrug design.

Synthetic intermediate Protecting group strategy Medicinal chemistry

Optimal Application Scenarios for Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate Based on Differentiation Evidence


Intracellular Cathepsin B Inhibition in Whole-Cell and In-Vivo Models

When the experimental design requires inhibition of cathepsin B inside living cells or in animal models, the methyl ester prodrug is indispensable. The free acid cannot traverse the plasma membrane, making the ester the only form suitable for such studies. This has been demonstrated in a neuronal ischemia model where intravenous delivery of the methyl ester prevented CA1 neuron death, an outcome that could not be achieved with the acid .

Synthesis of Coordination Polymers with Constrained Metal-Binding Geometry

The ortho orientation of the ester group relative to the pyrazole nitrogen creates a distinct N,O-chelating motif. This motif is conducive to forming low‑dimensional or interpenetrated coordination networks, as evidenced by studies on the analogous 4‑(3,5‑dimethyl‑1H‑pyrazol‑4‑yl)benzoic acid linker, where even subtle changes in ligand geometry led to different supramolecular isomers . Researchers seeking to engineer MOFs with specific topologies should select the ortho ester over the para isomer.

Prodrug-Based Medicinal Chemistry Campaigns Targeting Lysosomal Cysteine Proteases

In drug discovery programs aimed at cathepsins B, L, or S, the methyl ester serves as a validated prodrug scaffold that can be elaborated with additional substituents. Its documented intracellular activation pathway provides a reliable starting point for structure‑activity relationship (SAR) studies, avoiding the confounding issue of membrane impermeability that plagues carboxylic acid leads .

Quote Request

Request a Quote for Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.